molecular formula C7H10N2O4S B13440523 7Lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone

7Lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone

Cat. No.: B13440523
M. Wt: 218.23 g/mol
InChI Key: IXAVCDGXOSIGJE-UHFFFAOYSA-N
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Description

7λ⁶-Thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone is a sulfur-containing heterocyclic compound characterized by a spirocyclic framework. Its molecular formula is C₆H₈N₂O₄S, with a molecular weight of 204.21 g/mol . The structure features a spiro[4.5]decane core, where the sulfur atom occupies the λ⁶ oxidation state, and two nitrogen atoms are integrated into the diaza ring system. The tetrone moiety (four ketone groups) contributes to its electrophilic reactivity, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

9,9-dioxo-9λ6-thia-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4S/c10-5-7(9-6(11)8-5)2-1-3-14(12,13)4-7/h1-4H2,(H2,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAVCDGXOSIGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CS(=O)(=O)C1)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7Lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable thioamide with a diazoketone . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

7Lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

7Lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7Lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cancer cell growth or the modulation of immune responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares 7λ⁶-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone with structurally related spirocyclic sulfur-nitrogen systems:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
7λ⁶-Thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone (Target Compound) EN300-5048779 C₆H₈N₂O₄S 204.21 Spiro[4.5]decane, tetrone, λ⁶-sulfur
7λ⁶-Thia-1,3-diazaspiro[4.4]nonane-2,4,7,7-tetrone 1824575-35-0 C₇H₆BrIO 312.93 Spiro[4.4]nonane, bromo/iodo substituents
8λ⁶-Thia-1,3-diazaspiro[4.5]decane-2,4,8,8-tetrone 1248977-11-8 C₇H₁₀N₂O₄S 218.23 Spiro[4.5]decane, λ⁸-sulfur, methyl extension
7-Imino-1,4-dioxa-7λ⁶-thiaspiro[4.5]decan-7-one 2253632-99-2 C₇H₁₃NO₃S 191.25 Imino group, dioxa ring, single ketone

Key Observations:

Spiro Ring Size: The target compound’s spiro[4.5]decane system distinguishes it from the smaller spiro[4.4]nonane analog, which exhibits reduced steric strain but lower ring stability due to bromo/iodo substituents .

Functional Groups: The imino-dioxa variant (CAS 2253632-99-2) replaces two ketones with an imino group and ether linkages, significantly reducing its electrophilic character .

Biological Activity

7Lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone is a novel compound with significant potential in biological applications. With a molecular formula of C7_7H10_{10}N2_2O4_4S and a molecular weight of 218.23 g/mol, this compound features a unique spirocyclic structure that contributes to its biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The mechanism of action for this compound involves interactions with various molecular targets such as enzymes and receptors. Its spiro structure allows it to fit into specific binding sites, potentially modulating biological pathways by either inhibiting or activating target proteins. The presence of sulfur and nitrogen atoms facilitates the formation of hydrogen bonds and other interactions that influence the activity and function of these biomolecules.

Anticonvulsant Activity

Recent studies have evaluated the anticonvulsant properties of similar diazaspiro compounds. For example, a series of spiroimidazolidinone derivatives were synthesized and tested for their anticonvulsant activity using the maximal electroshock seizure (MES) assay and the subcutaneous pentylenetetrazole (scPTZ) screening test. One derivative demonstrated significant efficacy with an ED50 value considerably lower than standard anticonvulsants like phenobarbital . This suggests that compounds in this class may hold promise for epilepsy treatment.

Anticancer Potential

Research has also indicated that compounds related to this compound exhibit anticancer properties. A study on hydantoin bridged analogues revealed notable anticancer activity against various cancer cell lines . The unique structural features may contribute to their ability to interact with cancer cell pathways.

Comparative Analysis

To better understand the biological activity of this compound in comparison to similar compounds, the following table summarizes key characteristics:

Compound NameStructure TypeMolecular WeightBiological Activity
This compoundSpirocyclic218.23 g/molAnticonvulsant potential; anticancer activity
1-thia-4,8-diazaspiro[4.5]decan-3-oneSpirocyclicVariesModerate anticonvulsant effects
8-benzyl-4-(3-morpholinopropyl)-1-thia-4,8-diazaspiro[4.5]decan-3-oneSpirocyclicVariesEnhanced receptor binding affinities

Case Study 1: Anticonvulsant Efficacy

In a study evaluating the anticonvulsant efficacy of diazaspiro compounds, researchers found that certain derivatives exhibited protective effects against seizures without causing significant motor impairment in test subjects. This highlights the potential for developing new treatments for epilepsy with fewer side effects compared to traditional medications .

Case Study 2: Cancer Cell Interaction

Another investigation focused on the interaction of spirocyclic compounds with cancer cell lines showed that specific modifications in their structure could enhance their cytotoxic effects. These findings suggest that further exploration into structural optimization could lead to more effective anticancer agents derived from this class of compounds .

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